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Cat. No.: B604918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological effects of

Eleclazine, a selective inhibitor of the late sodium current (INaL), across various cardiac cell

lines. The data presented herein is intended to offer an objective overview of Eleclazine's

performance relative to other sodium channel blockers, supported by experimental data and

detailed methodologies.

Executive Summary
Eleclazine is an investigational drug that demonstrates potent and selective inhibition of the

late sodium current in cardiac myocytes.[1] This mechanism of action is crucial in mitigating

conditions associated with cardiac arrhythmias, such as Long QT syndrome and ischemic heart

disease.[1] Experimental data from studies on human induced pluripotent stem cell-derived

cardiomyocytes (hiPSC-CMs), rat atrial and ventricular myocytes, and rabbit ventricular

myocytes consistently show Eleclazine's high affinity for the late sodium channel, often with

greater potency than other established sodium channel blockers like ranolazine and lidocaine.

This guide will delve into the quantitative comparisons, the experimental procedures used to

derive these findings, and the underlying signaling pathways affected by Eleclazine.
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The following tables summarize the half-maximal inhibitory concentrations (IC50) of Eleclazine
and comparable drugs on both the late sodium current (INaL) and the peak sodium current

(INaP) in different cardiac cell models. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Late Sodium Current (INaL) by Eleclazine and Comparators

Compound Cell Line IC50 (µM) Reference

Eleclazine
hiPSC-

Cardiomyocytes
0.62 ± 0.12 [1]

Rat Ventricular

Myocytes
0.180 [2]

Rat Atrial Myocytes 0.217 [2]

Rabbit Ventricular

Myocytes (holding

potential -80mV)

0.26 [3]

Rabbit Ventricular

Myocytes (holding

potential -120mV)

0.72 ± 0.06 [3]

Ranolazine
hiPSC-

Cardiomyocytes

7.8 (for use-

dependent block)
[4][5]

Table 2: Inhibition of Peak Sodium Current (INaP) and Use-Dependent Block by Eleclazine
and Comparators
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Compound Cell Line Condition IC50 (µM) Reference

Eleclazine
hiPSC-

Cardiomyocytes

Use-Dependent

Block (10 Hz)
0.6 [4][5]

hiPSC-

Cardiomyocytes
Tonic Block 2.5 [4]

Ranolazine
hiPSC-

Cardiomyocytes

Use-Dependent

Block (10 Hz)
7.8 [4][5]

hiPSC-

Cardiomyocytes
Tonic Block 457 [4]

Lidocaine
hiPSC-

Cardiomyocytes

Use-Dependent

Block (10 Hz)
133.5 [4][5]

hiPSC-

Cardiomyocytes
Tonic Block 1175 [4]

Lacosamide
hiPSC-

Cardiomyocytes

Use-Dependent

Block (10 Hz)
158.5 [4][5]

hiPSC-

Cardiomyocytes
Tonic Block 1241 [4]

Experimental Protocols
The data presented in this guide were primarily generated using patch-clamp electrophysiology

techniques, both manual and automated. Below are detailed methodologies for the key

experiments cited.

Cell Culture and Preparation of hiPSC-Cardiomyocytes
Human induced pluripotent stem cells are cultured and differentiated into cardiomyocytes. The

resulting hiPSC-CMs are maintained in appropriate culture medium (e.g., DMEM high glucose

with supplements) and are typically used for experiments post-differentiation. For automated

patch-clamp experiments, cells are harvested, often using a gentle dissociation reagent like

Accutase, and then suspended in a solution suitable for the automated platform.
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Whole-Cell Patch-Clamp Electrophysiology for
Measuring Sodium Currents
This is the gold-standard technique for recording ion channel activity.

Solutions:

External Solution (for INaL): Typically contains (in mM): NaCl, CsCl, CaCl2, MgCl2,

HEPES, and glucose. The pH is adjusted to 7.4 with CsOH.

Internal Solution: Typically contains (in mM): CsF, CsCl, EGTA, HEPES, and Na2ATP. The

pH is adjusted to 7.2 with CsOH.

Procedure:

A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and

brought into contact with a single cardiomyocyte.

A giga-ohm seal is formed between the pipette tip and the cell membrane through gentle

suction.

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration,

allowing for control of the membrane potential and recording of the ion currents.

To measure the late sodium current, a voltage-clamp protocol is applied. This typically

involves holding the cell at a negative potential (e.g., -100 mV) and then applying a

depolarizing pulse (e.g., to -10 mV for 300 ms). The late component of the sodium current

is measured as the average current during the latter part of the depolarizing pulse.

To isolate the sodium current, other ion channels (e.g., potassium and calcium channels)

are often blocked using specific inhibitors.

Automated Patch-Clamp Electrophysiology (e.g.,
SyncroPatch 384/768PE)
High-throughput automated patch-clamp systems allow for the rapid screening of compounds

on a large number of cells.
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Cell Preparation: A single-cell suspension of hiPSC-CMs is prepared and loaded into the

automated patch-clamp system.

Procedure:

Cells are automatically captured on a planar substrate with a micro-aperture, forming a

giga-seal.

Whole-cell configuration is established through automated application of suction.

Pre-programmed voltage-clamp protocols, similar to those used in manual patch-clamp,

are applied to all captured cells simultaneously.

Compounds, including Eleclazine and its comparators, are added at various

concentrations to assess their effects on the sodium currents.

Data on tonic and use-dependent block are collected and analyzed. For use-dependent

block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.

Signaling Pathways and Experimental Workflows
Signaling Pathway of Eleclazine's Action
Eleclazine's primary therapeutic effect stems from its selective inhibition of the late sodium

current (INaL). Under pathological conditions such as ischemia, the INaL is enhanced, leading

to an increase in intracellular sodium concentration ([Na+]i). This rise in [Na+]i reverses the

normal operation of the sodium-calcium exchanger (NCX), causing an influx of calcium ions

([Ca2+]i) and leading to intracellular calcium overload. This calcium overload is a key

contributor to cardiac arrhythmias and contractile dysfunction. By inhibiting INaL, Eleclazine
prevents the initial rise in [Na+]i, thereby mitigating the subsequent calcium overload and its

detrimental downstream effects.

Pathophysiological State (e.g., Ischemia) Intracellular ConsequencesTherapeutic Intervention

Enhanced Late
Sodium Current (INaL)

Increased Intracellular
Sodium ([Na+]i)

Leads to Reverse Mode NCXPromotes Intracellular Calcium
Overload ([Ca2+]i)

Causes Arrhythmias & Contractile
Dysfunction

Contributes toEleclazine Inhibits
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Click to download full resolution via product page

Caption: Eleclazine's mechanism of action in preventing cardiac arrhythmias.

Experimental Workflow for Automated Patch-Clamp
Analysis
The following diagram illustrates a typical workflow for assessing the effects of a compound like

Eleclazine on cardiac ion channels using an automated patch-clamp system.
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Caption: Workflow for automated electrophysiological screening of cardiac myocytes.
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Logical Relationship of Use-Dependent Block
Use-dependent block is a phenomenon where the inhibitory effect of a drug increases with the

frequency of ion channel activation. This is a desirable property for antiarrhythmic drugs as it

allows them to be more effective in rapidly firing, arrhythmic tissues while having less effect on

tissues with a normal heart rate.

High Frequency Firing
(Arrhythmia)

Increased Frequency of
Na+ Channel Opening

Normal Heart Rate

Selective Action on
Arrhythmic Tissue

Less Effect

Increased Opportunity for
Drug to Bind to Open/Inactivated State
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Na+ Current

Click to download full resolution via product page

Caption: The principle of use-dependent block by sodium channel inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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